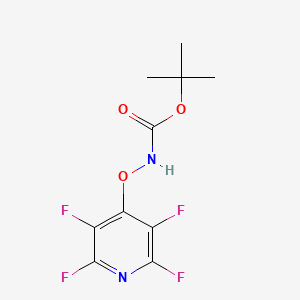
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate is a compound that has garnered attention in the field of synthetic chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in facilitating the construction of C–N bonds, which are pivotal in the synthesis of various biologically important molecules .
Métodos De Preparación
The synthesis of tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate involves a photocatalysed protocol. This method allows for the direct C–H amidation of indoles, a process that is enabled by the rational design of the compound. The reaction conditions are mild, and the process exhibits excellent regioselectivity and a broad substrate scope . The general procedure for the preparation involves the use of commercially available solvents and reagents without further purification .
Análisis De Reacciones Químicas
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate primarily undergoes amidation reactions. The compound is designed to facilitate the formation of C–N bonds through a photocatalysed process. Common reagents used in these reactions include various indoles, and the conditions are typically mild, involving light activation . The major products formed from these reactions are biologically important aminoindoles .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the field of synthetic chemistry. It is used to develop new catalytic strategies for constructing C–N bonds, which are crucial in the synthesis of various biologically active molecules. The compound’s ability to facilitate direct C–H amidation of indoles under mild conditions makes it valuable for preparing a wide range of aminoindoles with excellent regioselectivity .
Mecanismo De Acción
The mechanism by which tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate exerts its effects involves photocatalysis. The compound is designed to enable the direct C–H amidation of indoles through a light-activated process. This involves the generation of reactive intermediates that facilitate the formation of C–N bonds . The molecular targets and pathways involved in this process are primarily related to the activation of C–H bonds and the subsequent formation of C–N bonds .
Comparación Con Compuestos Similares
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate is unique in its ability to facilitate direct C–H amidation of indoles under mild conditions with excellent regioselectivity. Similar compounds that also facilitate C–N bond formation include various other photocatalysts and amidation agents. the specific design of this compound allows for a broader substrate scope and better regioselectivity compared to other compounds .
Propiedades
Fórmula molecular |
C10H10F4N2O3 |
|---|---|
Peso molecular |
282.19 g/mol |
Nombre IUPAC |
tert-butyl N-(2,3,5,6-tetrafluoropyridin-4-yl)oxycarbamate |
InChI |
InChI=1S/C10H10F4N2O3/c1-10(2,3)18-9(17)16-19-6-4(11)7(13)15-8(14)5(6)12/h1-3H3,(H,16,17) |
Clave InChI |
BWGHBRJBELKRAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NOC1=C(C(=NC(=C1F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


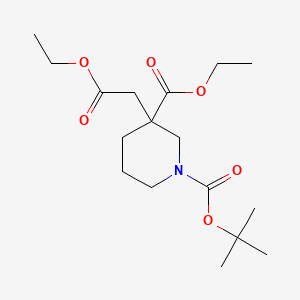
![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B14034799.png)
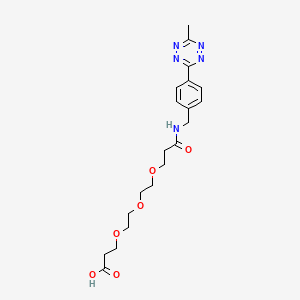

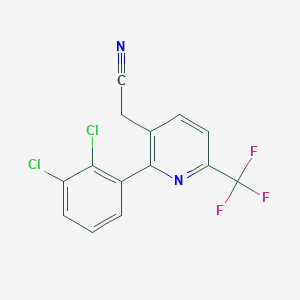
![1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole](/img/structure/B14034809.png)
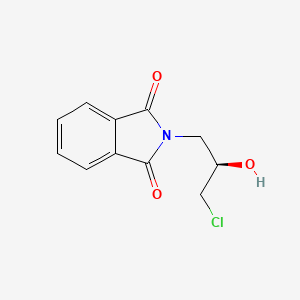
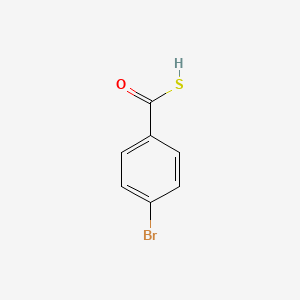
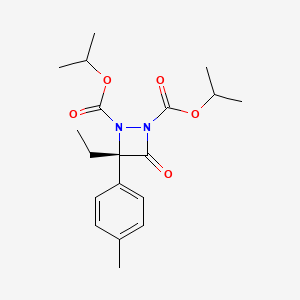
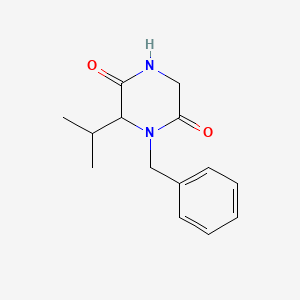
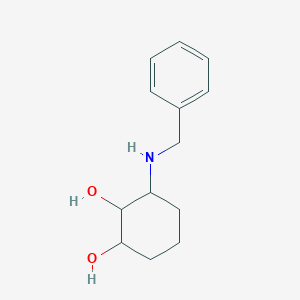
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)

